![molecular formula C15H11NO3 B6376547 2-Cyano-4-(4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261964-24-2](/img/structure/B6376547.png)
2-Cyano-4-(4-methoxycarbonylphenyl)phenol, 95%
Overview
Description
2-Cyano-4-(4-methoxycarbonylphenyl)phenol, 95% (2-CN-4-(4-MCP)-P) is an organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in drug synthesis, and as an intermediate in the production of pharmaceuticals. It is a widely available compound, with a purity of 95%, and is commercially available in both powder and liquid form. In
Scientific Research Applications
2-CN-4-(4-MCP)-P has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in drug synthesis, and as an intermediate in the production of pharmaceuticals. It has also been used as a precursor in the synthesis of organic compounds, and as a starting material for the synthesis of a variety of pharmaceuticals.
Mechanism of Action
2-CN-4-(4-MCP)-P is an organic compound that is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as an intermediate in the production of pharmaceuticals. Its mechanism of action is based on its ability to react with other organic compounds, forming new compounds that can be used for various scientific research applications.
Biochemical and Physiological Effects
2-CN-4-(4-MCP)-P is not known to have any direct biochemical or physiological effects. However, due to its use as a reagent in organic synthesis, as a catalyst in drug synthesis, and as an intermediate in the production of pharmaceuticals, it is possible that it may have some indirect effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-CN-4-(4-MCP)-P has several advantages when used in lab experiments. It is a widely available compound, with a purity of 95%, and is commercially available in both powder and liquid form. It is also relatively inexpensive, and the reaction yields a product with a purity of 95%. However, it is important to note that 2-CN-4-(4-MCP)-P is a highly reactive compound, and should be handled with care.
Future Directions
There are several potential future directions for 2-CN-4-(4-MCP)-P. It could be used in the synthesis of more complex organic compounds, or as a precursor for the production of pharmaceuticals. It could also be used to develop new catalysts for drug synthesis, or to develop new methods for the synthesis of organic compounds. Additionally, further research could be conducted to explore its potential biochemical and physiological effects.
Synthesis Methods
2-CN-4-(4-MCP)-P is synthesized from 4-methoxycarbonylphenol and cyanide, with the reaction being catalyzed by a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the reaction is typically complete within a few hours. The reaction yields a product with a purity of 95%.
properties
IUPAC Name |
methyl 4-(3-cyano-4-hydroxyphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-14(17)13(8-12)9-16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWLWBLMZEXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684845 | |
Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261964-24-2 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-4′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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